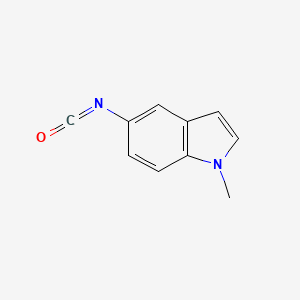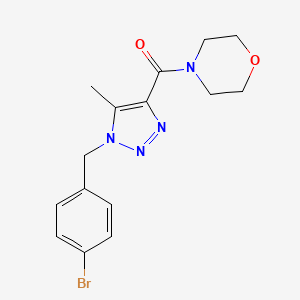
5-isocyanato-1-methyl-1H-indole
描述
5-isocyanato-1-methyl-1H-indole: is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 g/mol It is an indole derivative, characterized by the presence of an isocyanate group at the 5-position and a methyl group at the 1-position of the indole ring
作用机制
Target of Action
5-Isocyanato-1-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been associated with a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the vibrational characteristics of similar compounds have been shown to be affected by the solvent used, which can induce a local electric field affecting certain properties of the compound .
生化分析
Biochemical Properties
5-isocyanato-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine, leading to enzyme inhibition or modification of protein function. The interactions of this compound with biomolecules can significantly impact biochemical pathways and cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism. The modification of proteins by this compound can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. The binding interactions of this compound with biomolecules can result in changes in gene expression and enzyme activity. These molecular interactions are critical for understanding the biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition or modification of protein function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and toxicity. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical and pharmaceutical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are essential for understanding its biochemical and cellular effects. Studies have shown that this compound can be metabolized by enzymes, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells and tissues can affect its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-isocyanato-1-methyl-1H-indole typically involves the reaction of 5-amino-1-methyl-1H-indole with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the isocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
化学反应分析
Types of Reactions: 5-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, and other inert solvents.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
科学研究应用
Chemistry: 5-isocyanato-1-methyl-1H-indole is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages. This modification can alter the biological activity and stability of the biomolecules .
Medicine: Its ability to form stable linkages with biomolecules makes it a useful tool in drug design and delivery .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity with various nucleophiles allows for the creation of materials with specific properties .
相似化合物的比较
5-isocyanato-1H-indole: Lacks the methyl group at the 1-position.
5-isocyanato-2-methyl-1H-indole: Has the methyl group at the 2-position instead of the 1-position.
5-isocyanato-3-methyl-1H-indole: Has the methyl group at the 3-position instead of the 1-position.
Uniqueness: 5-isocyanato-1-methyl-1H-indole is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
5-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRMCJCROUHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640205 | |
| Record name | 5-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-16-8 | |
| Record name | 5-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isocyanato-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

